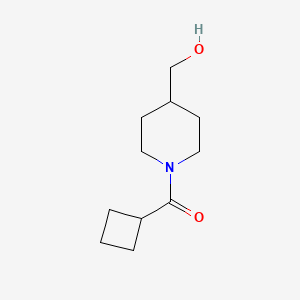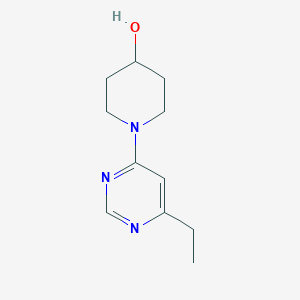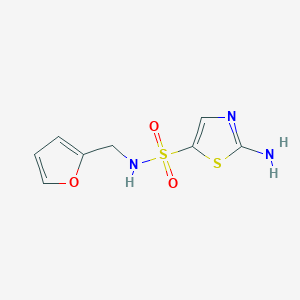
2-amino-N-(furan-2-ilmetil)tiazol-5-sulfonamida
Descripción general
Descripción
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H9N3O3S2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
El andamiaje de 2-aminotiazol, una estructura central en “2-amino-N-(furan-2-ilmetil)tiazol-5-sulfonamida”, ha mostrado promesas en el descubrimiento de fármacos anticancerígenos. Es parte de fármacos anticancerígenos de uso clínico como dasatinib y alpelisib. La investigación indica que los derivados del 2-aminotiazol exhiben una potente actividad inhibitoria contra una variedad de líneas celulares cancerosas humanas, incluyendo cáncer de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, renal y próstata . La capacidad de este compuesto para disminuir la resistencia a los fármacos y reducir los efectos secundarios lo convierte en un candidato valioso para una mayor exploración en el tratamiento del cáncer.
Actividad antimicrobiana
Los derivados del 2-aminotiazol se han documentado como poseedores de importantes propiedades antimicrobianas. La versatilidad estructural del anillo de tiazol permite el desarrollo de compuestos que pueden combatir una variedad de cepas microbianas. Esto hace que “this compound” sea un andamiaje potencial para diseñar nuevos agentes antimicrobianos que podrían abordar la creciente preocupación por la resistencia a los antibióticos .
Propiedades antioxidantes
La actividad antioxidante de los derivados del aminotiazol está bien documentada. Estos compuestos pueden actuar como captadores de radicales libres, protegiendo las células del estrés oxidativo, que es un factor que contribuye a numerosas enfermedades. Los mecanismos antioxidantes específicos y las posibles aplicaciones terapéuticas de los derivados de “this compound” podrían ser un área fructífera de investigación .
Efectos antiinflamatorios
La inflamación es una respuesta biológica a estímulos dañinos, y la inflamación crónica puede provocar diversas enfermedades. Los derivados del 2-aminotiazol han mostrado actividades antiinflamatorias, lo que sugiere que “this compound” podría explorarse por su eficacia en el tratamiento de afecciones inflamatorias .
Potencial anticonvulsivo
El núcleo de 2-aminotiazol también se asocia con efectos anticonvulsivos. Los compuestos con esta estructura se han estudiado por su potencial para prevenir o reducir la frecuencia de las convulsiones. Esto abre posibilidades para que “this compound” se investigue como tratamiento para la epilepsia y otros trastornos relacionados con las convulsiones .
Actividad antidiabética
La diabetes es un problema de salud global, y existe una búsqueda continua de nuevos agentes terapéuticos. Se ha informado que los derivados del 2-aminotiazol exhiben propiedades antidiabéticas, lo que significa que “this compound” podría ser un candidato para el desarrollo de nuevos medicamentos antidiabéticos .
Efectos antihipertensivos
La presión arterial alta es una afección común que puede provocar graves problemas de salud. Se ha descubierto que algunos derivados del 2-aminotiazol tienen actividades antihipertensivas, lo que sugiere el potencial de “this compound” en el manejo de la hipertensión .
Actividad antileishmanial
La leishmaniasis es una enfermedad causada por parásitos, y es un problema de salud significativo en algunas partes del mundo. La actividad antileishmanial de los derivados del 2-aminotiazol indica que “this compound” podría explorarse por su posible uso en el tratamiento de esta infección parasitaria .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibitBreakpoint Cluster Region-Abelson (Bcr-Abl) and Histone Deacetylase (HDAC) . These proteins play crucial roles in cell proliferation and gene expression, respectively .
Mode of Action
Compounds with similar structures have been shown to inhibit bcr-abl and hdac . Inhibition of these targets can lead to decreased cell proliferation and altered gene expression, which can have therapeutic effects in conditions such as cancer .
Biochemical Pathways
Inhibition of bcr-abl and hdac can affect multiple pathways involved in cell proliferation and gene expression . These changes can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer .
Result of Action
Similar compounds have been shown to have potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide may also have anticancer properties.
Análisis Bioquímico
Biochemical Properties
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .
Cellular Effects
The effects of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide on cells are diverse and profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that promote cell growth and survival . Furthermore, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancerous cells .
Molecular Mechanism
At the molecular level, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression . Additionally, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can modulate the activity of kinases, thereby affecting various signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . This compound may also accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can influence its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWLHQSTMVOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)
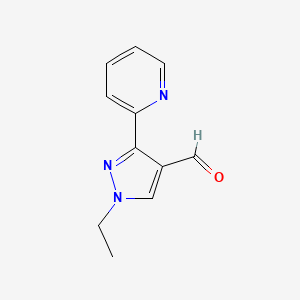

![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)
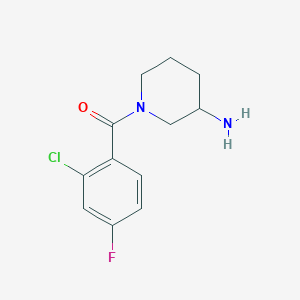
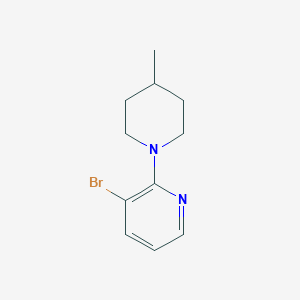
![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)
